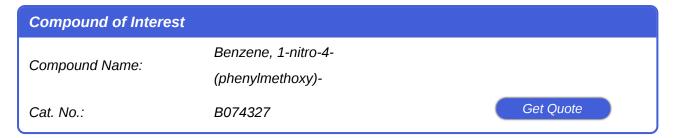




IUPAC name and CAS number (1145-76-2) for 4-Benzyloxynitrobenzene

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An In-depth Technical Guide to 1-(benzyloxy)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(benzyloxy)-4-nitrobenzene, a key chemical intermediate with significant applications in pharmaceutical and chemical synthesis. This document outlines its chemical identity, properties, synthesis protocols, and key applications, offering valuable information for researchers and professionals in drug development and organic synthesis.

Chemical Identification and Properties

1-(benzyloxy)-4-nitrobenzene, also known as 4-Benzyloxynitrobenzene, is an aromatic ether containing a nitro functional group. Its unique structure makes it a versatile building block in organic chemistry.

Table 1: Chemical Identifiers



Identifier	Value
IUPAC Name	1-(benzyloxy)-4-nitrobenzene[1]
CAS Number	1145-76-2[1]
Synonyms	p-(Benzyloxy)nitrobenzene, Benzyl 4- nitrophenyl ether, 1-nitro-4- (phenylmethoxy)benzene[2][3]
Molecular Formula	C13H11NO3[1]
Molecular Weight	229.23 g/mol [1]
InChI Key	YOVUXLHIVNBVKO-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

Property	Value	Source
Melting Point	105.0 to 109.0 °C	[3][4]
Boiling Point (Predicted)	386.2 ± 17.0 °C	[3][4]
Density (Predicted)	1.232 ± 0.06 g/cm ³	[3][4]
Appearance	White to light yellow powder/crystal	[3][4]
Storage Temperature	Room Temperature (Sealed in dry)	[3][4]
Maximum Absorption (λmax)	294 nm (in Hexane)	[3][4]

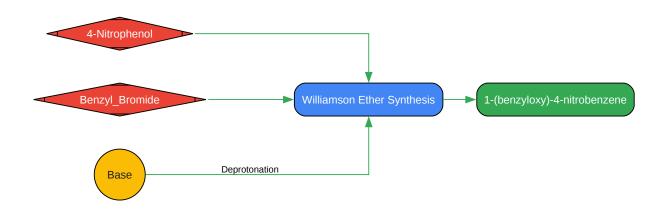
Synthesis of 1-(benzyloxy)-4-nitrobenzene

The synthesis of 1-(benzyloxy)-4-nitrobenzene is most commonly achieved through a Williamson ether synthesis, reacting an alkali salt of 4-nitrophenol with a benzyl halide. An alternative modern approach involves ultrasound assistance to intensify the reaction.

General Synthesis Pathway



The primary synthetic route involves the reaction of 4-nitrophenol with benzyl bromide.[1]



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Caption: General Williamson ether synthesis for 1-(benzyloxy)-4-nitrobenzene.

Detailed Experimental Protocol: Synthesis from 4-Fluoronitrobenzene and Benzyl Alcohol

This protocol provides a high-yield synthesis of 1-(benzyloxy)-4-nitrobenzene.

Materials:

- 4-Fluoronitrobenzene
- Benzyl alcohol
- Sodium hydride (60% dispersion in mineral oil)
- N,N-Dimethylformamide (DMF)
- Water

Procedure:[2]



- Suspend sodium hydride (0.198 g, 4.96 mmol, 60% in mineral oil) in 5 mL of DMF in a reaction vessel under a nitrogen atmosphere and cool to 0 °C.
- Add benzyl alcohol (0.42 mL, 4.1 mmol) to the suspension.
- Subsequently, add a solution of 4-fluoronitrobenzene (0.50 g, 3.5 mmol) in 2 mL of DMF.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Pour the reaction mixture into approximately 10 mL of water.
- Stir the resulting suspension for 15 minutes.
- Collect the solid product by filtration.
- Wash the solid with water.
- Dry the product under a vacuum to yield 1-(benzyloxy)-4-nitrobenzene as a yellow solid (808 mg, 99% yield).

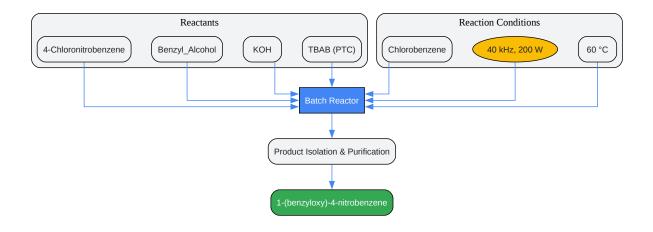
Table 3: Spectroscopic Data for Product Verification

Data Type	Result
¹ H NMR (500 MHz, CDCl ₃)	δ 8.27 - 8.21 (m, 2H), 7.48 - 7.36 (m, 5H), 7.09 - 7.02 (m, 2H), 5.19 (s, 2H)
LCMS (Method A)	4.24 min (mass not observed)

Ultrasound-Assisted Synthesis

An intensified synthesis method utilizes ultrasound (40 kHz, 200 W) in the presence of a phase transfer catalyst like tetrabutylammonium bromide (TBAB).[5] This approach, reacting 4-chloronitrobenzene with benzyl alcohol and potassium hydroxide, has been shown to achieve high conversion rates (up to 98%) under optimized conditions.[5]





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Caption: Workflow for ultrasound-assisted synthesis.

Applications in Research and Development

1-(benzyloxy)-4-nitrobenzene is a valuable intermediate in the synthesis of a variety of more complex molecules.[6] Its utility stems from the differential reactivity of its functional groups.

- Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs). The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step.
 This makes it a crucial precursor for heterocyclic compounds and other biologically active molecules.[6]
- Agrochemicals: The core structure of 1-(benzyloxy)-4-nitrobenzene is incorporated into the synthesis of some pesticides and herbicides.[6]
- Specialty Chemicals and Materials: It is also used in the synthesis of dyes and other specialty chemicals.[6] In a research context, it is often used as a starting material for



developing new synthetic methodologies.

Safety Information

Hazard Codes: Xi (Irritant)[4] Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4] Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362[4]

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-(benzyloxy)-4-nitrobenzene is a chemical intermediate with established synthetic routes and a range of applications, particularly in the pharmaceutical and agrochemical industries. Its versatile structure and reactivity make it a valuable tool for organic chemists and drug development professionals. The availability of detailed synthetic protocols, including modern ultrasound-assisted methods, facilitates its use in both research and industrial settings.

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